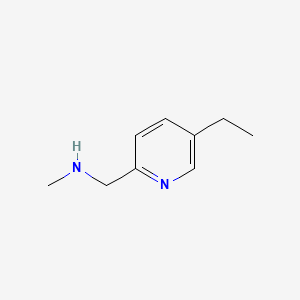
3-(Oxiran-2-ylmethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxiran-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.202 g/mol. This compound features a benzene ring substituted with an oxiranylmethyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-(Oxiran-2-ylmethylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(Oxiran-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
3-(Oxiran-2-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-ylmethylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
3-(Oxiran-2-ylmethylamino)benzoic acid can be compared with similar compounds such as:
3-Aminobenzoic acid: This compound lacks the oxirane ring and has different reactivity and applications.
4-Aminobenzoic acid:
Anthranilic acid: This compound has an amino group ortho to the carboxyl group and is used in the synthesis of dyes and pharmaceuticals.
Propriétés
Numéro CAS |
118427-99-9 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.202 |
Nom IUPAC |
3-(oxiran-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-2-1-3-8(4-7)11-5-9-6-14-9/h1-4,9,11H,5-6H2,(H,12,13) |
Clé InChI |
OWTJBQYFEMDVRF-UHFFFAOYSA-N |
SMILES |
C1C(O1)CNC2=CC=CC(=C2)C(=O)O |
Synonymes |
Benzoic acid, 3-[(oxiranylmethyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)

![4H-pyrido[2,3-e][1,2,4]triazepine](/img/structure/B570817.png)







